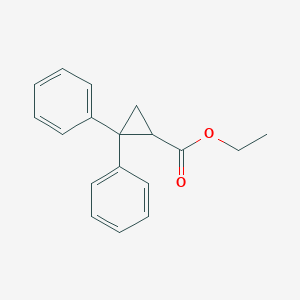

2,2-Diphenylcyclopropanecarboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2,2-diphenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-2-20-17(19)16-13-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYYFHBROCTZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Diphenylcyclopropanecarboxylic acid ethyl ester (CAS No. 37555-46-7) is a chemical compound characterized by a cyclopropane ring substituted with two phenyl groups and an ethyl ester functional group. Its unique structural features contribute to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 266.34 g/mol

The compound's structure allows it to participate in various chemical reactions, such as esterification and nucleophilic substitution, making it a versatile reagent in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity that may be relevant in pharmacological contexts. Key areas of interest include:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, although comprehensive investigations are necessary to elucidate the underlying mechanisms.

- Analgesic Effects : Evidence points towards potential analgesic properties, indicating its usefulness in pain management therapies.

- Interaction with Biological Membranes : The compound has been shown to cause fluidization of biomembranes, which can influence cellular processes. For instance, it affects the phase transition temperature of lipid bilayers, suggesting a destabilizing effect on lipid interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Lipid Bilayer Interaction : The compound's insertion into phospholipid bilayers leads to decreased phase transition temperatures, indicating enhanced fluidity. This behavior suggests potential implications for membrane stability and function .

- Enzyme Inhibition : Although specific enzymes targeted by this compound have not been conclusively identified, its structural features may allow for interactions with key metabolic pathways.

Case Studies

-

Study on Membrane Fluidity :

- A study investigated the impact of this compound on model membranes composed of dimyristoylphosphatidylcholine (DMPC). Results indicated a significant decrease in phase transition temperature with increasing concentrations of the compound, demonstrating its ability to disrupt lipid packing and enhance membrane fluidity .

-

Analgesic Activity Assessment :

- In a pharmacological study evaluating various compounds for analgesic properties, this compound was noted for its efficacy in reducing pain responses in animal models. Further research is needed to determine the specific pathways involved in this analgesic effect.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,1-Diphenylethylene | Alkenes | Contains a double bond; lacks cyclopropane structure |

| 1,1-Bis(phenyl)ethane | Alkanes | No cyclopropane; features two phenyl groups |

| Diphenylacetic Acid | Carboxylic Acid | Similar functionality but lacks cyclopropane |

| Cyclobutane-1,1-dicarboxylic Acid | Dicarboxylic Acid | Different ring structure; no phenyl groups |

The unique combination of a cyclopropane ring and dual phenyl substituents distinguishes this compound from these similar compounds.

Scientific Research Applications

Organic Synthesis

2,2-Diphenylcyclopropanecarboxylic acid ethyl ester serves as a versatile reagent in organic synthesis. Its ability to undergo various transformations makes it valuable for creating complex molecules. Notable applications include:

- Synthesis of Indanones : It is utilized in Friedel-Crafts annulation reactions to produce 2-methylindanones, which are important intermediates in pharmaceuticals and agrochemicals .

- C–C Bond Formation : The compound can participate in photoredox-catalyzed reactions that cleave C–C bonds, facilitating the formation of new carbon frameworks .

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities relevant to pharmacology:

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest potential therapeutic effects, although further investigation is necessary to elucidate the mechanisms involved.

- Drug Development : Its structural features may allow it to interact with biological targets effectively, making it a candidate for developing new drugs.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing bioactive compounds that exhibit antimicrobial activity. Modifications to the compound's structure were found to enhance its efficacy against various pathogens.

Case Study 2: Photoredox Catalysis

Research highlighted the compound's role in photoredox-catalyzed reactions, showcasing its ability to facilitate C–C bond cleavage and subsequent functionalization. This process is significant for developing novel synthetic methodologies that expand the toolkit available for organic chemists .

Comparison with Similar Compounds

Ethyl 2-Phenylcyclopropanecarboxylate

- Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Key Differences :

- Contains a single phenyl group at the 2-position.

- Lacks the second phenyl group, reducing steric hindrance and aromatic interactions.

- Applications : Primarily used in organic synthesis for less sterically demanding reactions. Its simpler structure may limit utility in polymer applications compared to the diphenyl variant .

Ethyl 1-Amino-2-Vinylcyclopropanecarboxylate

- Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Key Differences: Substituted with an amino (-NH₂) and vinyl (-CH=CH₂) group, enhancing reactivity in nucleophilic additions or polymerizations.

- Applications: The amino group enables participation in peptide coupling or coordination chemistry, diverging from the diphenyl ester’s focus on antiviral or polymer systems .

Ethyl 3-(2,2-Dichloroethenyl)-2,2-Dimethylcyclopropanecarboxylate

- Formula : C₁₀H₁₄Cl₂O₂

- Molecular Weight : 237.12 g/mol

- Key Differences :

- Contains dichloroethenyl and dimethyl groups, increasing electrophilicity and insecticidal activity.

- Applications : Intermediate in pyrethroid insecticides (e.g., cyfluthrin). The electron-withdrawing chlorine atoms contrast with the diphenyl ester’s aromatic stability, directing it toward agrochemical uses .

Ethyl Chrysanthemate (Ethyl 2,2-Dimethyl-3-(2-Methylpropenyl)Cyclopropanecarboxylate)

- Formula : C₁₂H₁₈O₂

- Molecular Weight : 194.27 g/mol

- Key Differences :

- Features aliphatic substituents (methyl and propenyl groups), increasing volatility.

- Applications : Key component in pyrethroid insecticides. The absence of phenyl groups reduces aromatic stabilization, favoring rapid degradation in environmental applications .

Comparative Data Table

Key Structural and Functional Insights

- Steric Effects : The diphenyl ester’s bulky substituents hinder reactions requiring planar transition states but enhance stability in polymer backbones .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in dichloroethenyl derivatives) increase reactivity toward nucleophiles, whereas phenyl groups provide resonance stabilization .

- Application Scope : Aliphatic esters (e.g., ethyl chrysanthemate) are favored in volatile applications like insecticides, while aromatic derivatives (e.g., diphenyl ester) dominate in pharmaceuticals and materials science .

Preparation Methods

Synthesis of Tetrahydrothiophenium Ylides

The patented method outlined in US4083863A employs tetrahydrothiophenium ylides as key intermediates. Starting with tetrahydrothiophene, the reaction with haloacetic acid esters (e.g., ethyl bromoacetate) in inert solvents like chloroform or ethylene dichloride yields tetrahydrothiophenium salts (Formula V). Subsequent treatment with aqueous bases (e.g., NaOH/KOH) generates the corresponding ylides (Formula VI), which exhibit enhanced stability compared to traditional sulfonium ylides.

Reaction Conditions:

Cyclopropanation of Activated Olefins

The ylide intermediates react with activated olefins (e.g., 1-isopropylideneindene) to form cyclopropane derivatives. For instance, heating the ylide-olefin mixture at 25–100°C in methylene chloride achieves cyclopropanation via nucleophilic addition.

Key Data:

This method’s scalability is attributed to the ylides’ stability, enabling extended reaction times without significant decomposition.

Hydrazone-Based Cyclopropanation

Formation of Diphenyldiazomethane

As described in CN110128270A, benzophenone hydrazone is synthesized by refluxing benzophenone with hydrazine hydrate in ethyl acetate. Subsequent oxidation with manganese dioxide produces diphenyldiazomethane, a reactive diazo compound.

Reaction Conditions:

Cyclopropanation with Methyl Acrylate

Diphenyldiazomethane reacts with methyl acrylate in ethyl acetate at 50°C, followed by recrystallization to yield the cyclopropane ester. Acidic hydrolysis (e.g., HCl/ethanol) then converts the ester to the carboxylic acid derivative.

Key Data:

Comparative Analysis of Methodologies

Efficiency and Scalability

Industrial Applicability

The ylide-based process is more suitable for large-scale production due to the stability of tetrahydrothiophenium intermediates, whereas the hydrazone method requires stringent control over diazo compound handling.

Challenges and Optimization Strategies

Q & A

Basic: What established synthetic routes are used to prepare 2,2-diphenylcyclopropanecarboxylic acid ethyl ester, and what key reaction conditions optimize yield?

The synthesis of this compound typically involves cyclopropanation strategies, such as the use of carbene additions or transition-metal-catalyzed reactions. Critical conditions include strict temperature control (e.g., low temperatures to stabilize reactive intermediates) and anhydrous solvents to prevent side reactions. For example, cyclopropane ring formation via methylene transfer reagents (e.g., CH₂N₂) requires precise stoichiometry to avoid over-alkylation. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the ester in high purity .

Basic: Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and ester group in this compound?

1H and 13C NMR are primary tools for confirming the cyclopropane ring structure, with characteristic upfield shifts for protons on the strained ring (e.g., 1.5–2.5 ppm for cyclopropane CH₂ groups). IR spectroscopy identifies the ester carbonyl stretch (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives. For example, NMR data for related cyclopropane esters show distinct splitting patterns due to ring strain and substituent effects .

Advanced: How can the strained cyclopropane moiety enhance functionalized polymer design, and what challenges arise during polymerization?

The strained cyclopropane ring introduces conformational rigidity and reactivity, enabling unique polymer backbone architectures (e.g., via ring-opening metathesis polymerization). However, challenges include controlling regioselectivity during polymerization and preventing unintended ring-opening side reactions. Stabilizing the cyclopropane during chain propagation requires inert atmospheres and catalysts with low Lewis acidity. Evidence from similar esters shows successful incorporation into polymers for materials with tailored thermal or mechanical properties .

Advanced: How can researchers resolve contradictions between in vitro and in vivo results when studying hypoglycemic activity of derivatives?

Discrepancies often arise from differences in metabolic stability, bioavailability, or off-target effects. Methodological solutions include:

- Pharmacokinetic profiling : Assess ester hydrolysis rates in biological matrices to identify active metabolites.

- Dose-response studies : Optimize dosing to align in vitro IC₅₀ values with achievable plasma concentrations.

- Probe modification : Introduce fluorophores or isotopic labels (e.g., ¹³C) to track cellular uptake and distribution. Early studies on methylenecyclopropylglycine analogs highlight the importance of esterase-resistant prodrug designs .

Advanced: What strategies enhance bioavailability of this ester for antiviral applications without destabilizing the cyclopropane ring?

- Ester prodrug modification : Replace the ethyl group with bioreversible protecting groups (e.g., pivaloyloxymethyl) to improve membrane permeability.

- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to shield the cyclopropane from enzymatic degradation.

- Structure-activity relationship (SAR) studies : Systematically vary substituents on the phenyl rings to balance lipophilicity and metabolic stability. Antiviral nucleoside analogs derived from similar esters demonstrate the efficacy of fluorine substitutions for enhancing target binding .

Basic: What are the primary research applications of this compound in medicinal chemistry?

This ester serves as a scaffold for drug candidates targeting enzymes like acetylcholinesterase or viral polymerases. Its rigid cyclopropane core mimics transition states in enzymatic reactions, making it valuable for inhibitor design. Recent studies explore its use in prodrugs for sustained release, leveraging esterase-mediated hydrolysis .

Advanced: How does stereochemistry influence the reactivity and biological activity of cyclopropane derivatives?

The stereoelectronic effects of substituents on the cyclopropane ring dictate reaction pathways. For example, trans-diastereomers may exhibit higher ring strain, accelerating ring-opening reactions. In biological systems, enantiomeric purity is critical: (R)-configured esters show enhanced binding to specific targets (e.g., G-protein-coupled receptors) compared to (S)-forms. Chiral HPLC or asymmetric synthesis methods are essential for isolating active stereoisomers .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Protective gear : Wear nitrile gloves and safety goggles.

- Waste disposal : Neutralize acidic hydrolysis products before disposal. Refer to safety protocols for structurally related esters with known irritant properties .

Advanced: How can computational modeling guide the design of novel derivatives with improved target selectivity?

- Docking simulations : Predict binding poses to viral polymerases or receptors using software like AutoDock or Schrödinger.

- Quantum mechanical calculations : Assess cyclopropane ring strain and charge distribution to prioritize synthetically accessible analogs.

- MD simulations : Evaluate conformational stability in aqueous vs. lipid environments. Successful applications include optimizing antiviral analogs by simulating interactions with conserved active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.